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In the realm of thin-film deposition, the choice of sputtering gas is a critical parameter that

significantly influences the process efficiency and the quality of the resulting film. While argon is

the industry standard, its heavier counterpart, krypton, offers distinct advantages in specific

applications. This guide provides a comprehensive comparative analysis of krypton and argon

in sputtering processes, supported by experimental data, to aid researchers in selecting the

optimal gas for their needs.

Fundamental Properties of Argon and Krypton
Argon and krypton are both noble gases, making them chemically inert and ideal for physical

vapor deposition (PVD) processes like sputtering.[1] Their primary role is to be ionized in a

plasma and accelerated towards a target material, dislodging atoms that then deposit onto a

substrate.[2] The key differences in their physical properties, outlined in Table 1, are the

foundation for their varying performance in sputtering applications.
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Property Argon (Ar) Krypton (Kr)

Atomic Number 18[3] 36[4]

Atomic Mass (amu) 39.948[2] 83.798[4]

First Ionization Energy (eV) 15.76 14.00

Density (g/L at STP) 1.784[3] 3.749[5]

Performance Comparison in Sputtering
The choice between argon and krypton directly impacts several key aspects of the sputtering

process and the final film characteristics.

Sputtering Yield and Deposition Rate
The sputtering yield, defined as the number of target atoms ejected per incident ion, is a crucial

factor determining the deposition rate. Due to its larger atomic mass, krypton generally

exhibits a higher sputtering yield than argon, especially for heavier target materials.[5] This is

because the momentum transfer during the collision between the sputtering ion and the target

atom is more efficient when their masses are more closely matched.

For instance, studies on refractory metals have shown a clear trend of increasing sputter yield

with the mass of the sputtering gas.[6] While comprehensive comparative data across all

materials is not readily available in a single source, Table 2 provides illustrative sputtering

yields for various materials when sputtered with argon. It is generally expected that the yield

with krypton would be higher under similar conditions.
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Target Material
Sputtering Yield (atoms/ion) with Argon @
600 eV

Silver (Ag) 3.4[1]

Gold (Au) 2.8[1]

Copper (Cu) 2.3[1]

Titanium (Ti) 0.6[1]

Tantalum (Ta)
Not specified at 600 eV, but studies show Kr is

effective.[7]

Tungsten (W) 0.6[1]

The higher sputtering yield of krypton can translate to a significantly higher deposition rate,

which is advantageous for applications requiring thick films or high throughput.

Thin Film Properties
The choice of sputtering gas can have a profound effect on the microstructure and physical

properties of the deposited thin film.

Resistivity and Crystallinity: Films deposited using krypton have been shown to exhibit lower

electrical resistivity and larger crystallite sizes compared to those sputtered with argon.[8]

This is partly attributed to the lower tendency of the larger krypton atoms to be incorporated

into the growing film, a phenomenon known as gas trapping, which can increase resistivity.

[8]

Film Stress: The intrinsic stress of a sputtered film is influenced by the energy and flux of

bombarding particles. The use of a heavier sputtering gas like krypton can alter the

energetics of the deposition process, thereby affecting the film stress. While specific

comparative data on stress for a wide range of materials is limited, it is a critical parameter to

consider, especially for applications where film adhesion and mechanical stability are

important.

Surface Roughness and Density: The surface morphology and density of the film are also

influenced by the sputtering gas. For example, in the sputtering of tungsten, an increase in
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argon gas flow rate was found to increase the surface roughness.[9] The use of krypton,

with its different scattering characteristics, can lead to films with different densities and

surface topographies.

Cost and Practical Considerations
The most significant drawback of using krypton is its considerably higher cost compared to

argon.[10] Argon is the third most abundant gas in the Earth's atmosphere, making it readily

available and inexpensive.[2] Krypton, on the other hand, is much rarer and its extraction and

purification are more costly. This economic factor is often the primary reason for choosing

argon for most industrial and research applications. Krypton is typically reserved for

specialized applications where the performance benefits, such as higher deposition rates or

improved film properties, outweigh the additional expense.

Experimental Protocols
The following is a generalized experimental protocol for magnetron sputtering. The specific

parameters will need to be optimized for the target material, substrate, and desired film

properties.

Substrate Preparation
Cleaning: Thoroughly clean the substrates to remove any organic or particulate

contamination. A common procedure involves sequential ultrasonic cleaning in acetone,

isopropanol, and deionized water, each for 10-15 minutes.

Drying: Dry the cleaned substrates using a stream of dry nitrogen or by baking in an oven.

Loading: Mount the prepared substrates onto the substrate holder in the sputtering system.

Sputtering Process
Pump Down: Evacuate the deposition chamber to a base pressure in the range of 10⁻⁶ to

10⁻⁷ Torr to minimize contamination from residual gases.

Gas Introduction: Introduce the high-purity sputtering gas (argon or krypton) into the

chamber using a mass flow controller to achieve the desired working pressure (typically in

the mTorr range).
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Target Pre-sputtering: Ignite the plasma and pre-sputter the target for several minutes with a

shutter protecting the substrates. This step removes any surface contamination from the

target.

Deposition: Open the shutter to commence the deposition of the thin film onto the substrates.

The deposition time will determine the final film thickness based on the calibrated deposition

rate for the specific material and gas combination.

Cool Down: After reaching the desired thickness, extinguish the plasma and allow the

substrates to cool down in a vacuum or in an inert gas atmosphere.

Venting and Unloading: Vent the chamber to atmospheric pressure with an inert gas (e.g.,

nitrogen) and carefully unload the coated substrates.

Visualization of Workflows and Logical
Relationships
Sputtering Process Workflow
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Caption: A generalized workflow for a typical sputtering deposition process.
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Decision Pathway: Choosing Between Argon and
Krypton

Start: Select Sputtering Gas Is Cost a Primary Constraint?

Is the Target Material Heavy?

No

Use Argon

Yes

Is a High Deposition Rate Critical?No

Consider Krypton

Yes

Are Specific Film Properties 
(e.g., low resistivity, large grains)

 a High Priority?

No

Yes

No

Yes

Click to download full resolution via product page

Caption: A decision-making guide for selecting between argon and krypton sputtering gas.

Conclusion
In summary, argon remains the workhorse of the sputtering industry due to its cost-

effectiveness and well-understood behavior. It provides a reliable and economical solution for a

wide range of applications. However, for processes where performance is paramount and the

budget allows, krypton presents a compelling alternative. Its ability to enhance deposition

rates and yield films with superior properties makes it an invaluable tool for researchers and

professionals seeking to push the boundaries of thin-film technology. The choice between

these two noble gases ultimately depends on a careful consideration of the specific

experimental goals, target material, and economic constraints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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